![molecular formula C9H15NO2S2 B3055476 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid CAS No. 6499-12-3](/img/structure/B3055476.png)
2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid
Overview
Description
2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid is a chemical compound with the CAS Number: 6499-12-3 . It has a molecular weight of 233.36 . The IUPAC name for this compound is {[(4-methyl-1-piperidinyl)carbothioyl]sulfanyl}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2S2/c1-7-2-4-10(5-3-7)9(13)14-6-8(11)12/h7H,2-6H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 152-153 degrees Celsius .Scientific Research Applications
Antitumor Activity
The compound 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid and its derivatives have been explored for their potential antitumor activities. In one study, bis-s-triazole sulfanylacetic acid mono-Schiff bases were synthesized and showed in vitro antitumor activity against various cell lines, indicating the potential of such compounds in cancer research (Guo-qiang Hu et al., 2008).
Ligand for Metal Complexes
Another application involves the use of related compounds as ligands for the synthesis of metal complexes. For example, methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate was synthesized and used to create complexes with Group 12 elements, contributing to the structural diversity in metal-organic frameworks and their potential use in various chemical and material science applications (A. Castiñeiras et al., 2019).
Antibacterial Properties
Compounds containing the 4-methylpiperidine moiety, such as 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, have been investigated for their antibacterial properties. These compounds exhibited valuable antibacterial activities, suggesting their potential in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Chemical Synthesis and Organic Chemistry
The sulfur-promoted decarboxylative sulfurative hexamerization of phenylacetic acids, involving compounds with similar structures, demonstrates the utility of such reactions in the synthesis of complex organic molecules. This process showcases the innovative approaches to organic synthesis, contributing to the development of new synthetic methodologies (T. Nguyen & P. Retailleau, 2018).
In Vitro Biological Activity
The in vitro biological activity of 4-methylpiperidine-dithiocarbamato-S,S′)triphenyltin(IV), a derivative of 4-methyl-1-piperidine carbodithioic acid, was evaluated against various pathogens, showing that such compounds can exhibit higher antibacterial and antifungal activity compared to their ligands, suggesting their applicability in addressing microbial resistance (S. Shahzadi, Saqib Ali, & M. Fettouhi, 2008).
properties
IUPAC Name |
2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S2/c1-7-2-4-10(5-3-7)9(13)14-6-8(11)12/h7H,2-6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAKCSHLBGKNDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)SCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368936 | |
Record name | 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid | |
CAS RN |
6499-12-3 | |
Record name | 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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